2-Aminoundecane 2-Aminoundecane
Brand Name: Vulcanchem
CAS No.: 13205-56-6
VCID: VC20997337
InChI: InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3
SMILES: CCCCCCCCCC(C)N
Molecular Formula: C11H25N
Molecular Weight: 171.32 g/mol

2-Aminoundecane

CAS No.: 13205-56-6

Cat. No.: VC20997337

Molecular Formula: C11H25N

Molecular Weight: 171.32 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoundecane - 13205-56-6

Specification

CAS No. 13205-56-6
Molecular Formula C11H25N
Molecular Weight 171.32 g/mol
IUPAC Name undecan-2-amine
Standard InChI InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3
Standard InChI Key NHBKWZCTSMCKDS-UHFFFAOYSA-N
SMILES CCCCCCCCCC(C)N
Canonical SMILES CCCCCCCCCC(C)N

Introduction

Structural Information and Identification

Chemical Identity and Nomenclature

2-Aminoundecane, also known as undecan-2-amine, is an eleven-carbon secondary amine with the amino group positioned at the second carbon atom. This positioning classifies it as a secondary amine, distinguishing it from its isomer 1-aminoundecane, which is a primary amine.
Table 1: Chemical Identity of 2-Aminoundecane

ParameterInformation
IUPAC NameUndecan-2-amine
CAS Registry Number13205-56-6
Molecular FormulaC₁₁H₂₅N
Common Synonyms2-Undecanamine, 2-Undecylamine, 1-Methyldecylamine, Sec-undecylamine
HS Code2921199090

Structural Characteristics

The molecular structure of 2-aminoundecane features a straight hydrocarbon chain with 11 carbon atoms and an amino group (-NH₂) attached to the second carbon from one end. This structure gives the compound its characteristic chemical and physical properties.
Table 2: Structural Descriptors

DescriptorValue
SMILES NotationCCCCCCCCCC(C)N
InChIInChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3
InChIKeyNHBKWZCTSMCKDS-UHFFFAOYSA-N

Physical and Chemical Properties

Basic Physical Properties

2-Aminoundecane exhibits physical properties consistent with medium-chain aliphatic amines, featuring a relatively high boiling point and low density compared to water.
Table 3: Physical Properties of 2-Aminoundecane

PropertyValueUnit
Molecular Weight171.323g/mol
Density0.799g/cm³
Boiling Point113°C at 26 mm Hg
Flash Point93.3°C
Exact Mass171.199g/mol
Physical StateLiquidat 25°C

Spectroscopic and Structural Properties

Spectroscopic data and collision cross-section measurements provide valuable information for analytical identification of 2-aminoundecane in research settings.
Table 4: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.20598144.7
[M+Na]⁺194.18792153.3
[M+NH₄]⁺189.23252152.5
[M+K]⁺210.16186146.6
[M-H]⁻170.19142145.0
[M+Na-2H]⁻192.17337147.4
[M]⁺171.19815145.7
[M]⁻171.19925145.7

Thermodynamic Properties

Several thermodynamic properties have been calculated for 2-aminoundecane using predictive methods.
Table 5: Calculated Thermodynamic Properties

PropertyValueUnit
Standard Gibbs free energy of formation (ΔₑG°)105.75kJ/mol
Standard enthalpy of formation (ΔₑH° gas)-241.86kJ/mol
Enthalpy of fusion (ΔfusH°)25.92kJ/mol
Enthalpy of vaporization (ΔvapH°)50.33kJ/mol
Critical pressure (Pc)2049.31kPa
Critical temperature (Tc)699.47K
Melting point (Tfus)281.99K
Critical volume (Vc)0.674m³/kmol

Synthesis Methods

Laboratory Synthesis

The most common laboratory method for synthesizing 2-aminoundecane involves the reductive amination of 2-undecanone. This process typically employs a metal catalyst and proceeds under hydrogen pressure.
Table 6: Reductive Amination Synthesis Conditions

ParameterTypical Condition
Starting Material2-Undecanone
CatalystPd/C or Rh/Al₂O₃
Hydrogen Pressure30-35 bar
Temperature75-80°C
SolventMethanol or ethanol
Reaction Time3-6 hours
Typical Yield>90%

Industrial Production

Industrial production of 2-aminoundecane often utilizes the seed oil of Cuphea plants as a sustainable starting material. The process involves:

  • Extraction of decanoic acid from Cuphea seed oil

  • Conversion to 2-undecanone through cross-ketonization with acetic acid

  • Reductive amination to form 2-aminoundecane
    This approach represents a renewable pathway to produce this chemical, as noted in recent research .

Applications and Uses

As Building Block for Biobased Plasticizers

One of the significant applications of 2-aminoundecane is in the development of crop-based plasticizers for poly(vinyl chloride) (PVC). Recent research has demonstrated that secondary amines prepared through the reductive amination of furans with 2-aminoundecane can function effectively as plasticizers .
Table 7: Plasticizers Derived from 2-Aminoundecane

PlasticizerPreparation MethodPerformance Characteristics
THF-2-AUDReductive amination of furfural with 2-aminoundecaneComparable flexibility to DEHP
HMF-2-AUDReductive amination of HMF with 2-aminoundecaneEnhanced thermal stability
DFF-2-AUDReductive amination of DFF with 2-aminoundecaneImproved mechanical properties
These biobased plasticizers produce flexible films comparable to those made with petroleum-based di(2-ethylhexyl)phthalate (DEHP), offering a more sustainable alternative .

In Surfactant Development

2-Aminoundecane has been utilized in creating novel surfactants through reactions with C-glycoside derivatives. Research has shown that these compounds form β-C-glycoside-2-aminoundecanes with significant antimicrobial properties .
Table 8: Antimicrobial Activity of β-C-Glycoside-2-Aminoundecanes

Target OrganismMinimum Inhibitory Concentration (mM)Minimum Bactericidal Concentration (mM)
Bacillus subtilis0.310.62
Pseudomonas aeruginosa0.31-0.620.62-1.25
Erwinia amylovora0.620.62-1.25
Escherichia coli0.620.62-1.25
The critical micelle concentrations of these products range from 1 to 5 mM, and the micelles carry a positive charge as measured by zeta potentials .

Research Findings and Recent Developments

Development of Sustainable Materials

Recent research has focused on utilizing 2-aminoundecane in developing sustainable materials. The compound's derivation from Cuphea seed oil positions it as a renewable resource for creating environmentally friendly chemicals .
A series of studies has demonstrated that:

  • 2-Aminoundecane can be prepared through reductive amination of 2-undecanone derived from Cuphea

  • The resulting compound serves as an excellent building block for creating biobased plasticizers

  • These plasticizers offer performance comparable to petroleum-based alternatives

Surfactant Properties and Applications

Research into the surfactant properties of 2-aminoundecane derivatives has revealed promising applications in personal care and cleaning products . The β-C-glycoside 2-aminoundecanes have been found to exhibit:

  • Critical micelle concentrations ranging from 1-5 mM

  • Positive zeta potentials, indicating cationic surfactant properties

  • Significant antimicrobial activity against both Gram-positive and Gram-negative bacteria
    These findings suggest potential applications in antimicrobial formulations and specialized cleaning products.

Synthetic Pathway Innovations

Innovative synthetic pathways involving 2-aminoundecane continue to emerge in the literature. One notable approach involves the two-step conversion of glucose-C-glycoside ketone to glucose-C-glycoside 2-aminoundecane . This process involves:

  • Reductive amination of the C-glycoside ketone under hydrogen pressure and ammonia

  • Subsequent reaction with 2-undecanone to form the final product This synthesis route offers a novel way to create amphiphilic compounds with potential applications in various industries.

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